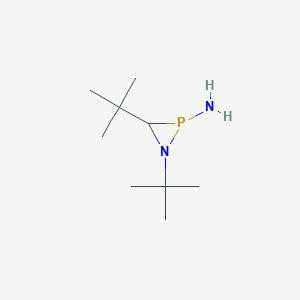
1,3-Di-tert-butylazaphosphiridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butylazaphosphiridin-2-amine is a chemical compound that belongs to the class of azaphosphiridines. These compounds are characterized by a three-membered ring containing nitrogen and phosphorus atoms. The presence of bulky tert-butyl groups provides steric protection, making the compound relatively stable and less reactive under normal conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butylazaphosphiridin-2-amine typically involves the reaction of tert-butylamine with a phosphorus-containing reagent. One common method is the reaction of tert-butylamine with a chlorophosphine, such as tert-butylchlorophosphine, under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butylazaphosphiridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,3-Di-tert-butylazaphosphiridin-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butylazaphosphiridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various catalytic and chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-oxide: A related compound with similar structural features but different reactivity.
Di-tert-butyldiphosphatetrahedrane: Another compound with tert-butyl groups and phosphorus, but with a different ring structure.
Uniqueness
1,3-Di-tert-butylazaphosphiridin-2-amine is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89982-57-0 |
|---|---|
Molekularformel |
C9H21N2P |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
1,3-ditert-butylazaphosphiridin-2-amine |
InChI |
InChI=1S/C9H21N2P/c1-8(2,3)7-11(12(7)10)9(4,5)6/h7H,10H2,1-6H3 |
InChI-Schlüssel |
DCYYMRDVOLODMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1N(P1N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



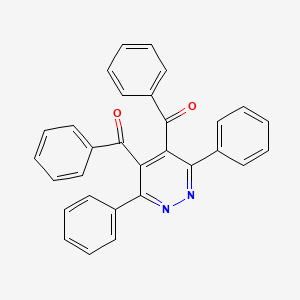
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
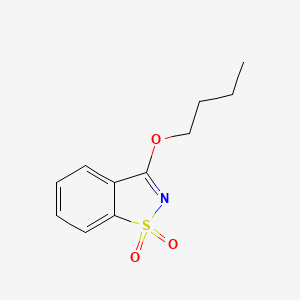
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)



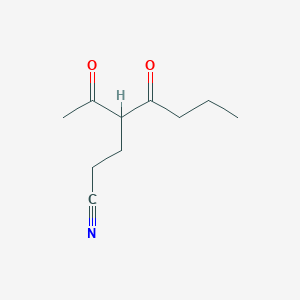
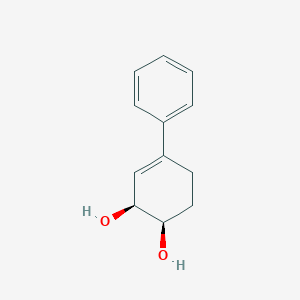
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
